2-Ethylbutyryl coenzyme A
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Overview
Description
2-Ethylbutyryl coenzyme A is a derivative of coenzyme A, a vital cofactor in enzymatic acetyl transfer reactions. This compound plays a significant role in various biochemical processes, particularly in the metabolism of fatty acids and other biochemical pathways. Its molecular formula is C27H46N7O17P3S, and it has a molecular weight of 865.68 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethylbutyryl coenzyme A typically involves a chemo-enzymatic approach. One common method includes the acylation of coenzyme A with 2-ethylbutyric acid using acyl-CoA synthetase enzymes . This process can be performed under mild conditions, making it suitable for biological laboratories.
Industrial Production Methods: Industrial production of coenzyme A derivatives, including this compound, often involves microbial fermentation. Specific strains of microorganisms, such as Brevibacterium ammoniagenes, are cultivated in nutrient-rich media to produce coenzyme A in high yields . The harvested cells are then processed to extract and purify the desired coenzyme A derivative.
Chemical Reactions Analysis
Types of Reactions: 2-Ethylbutyryl coenzyme A undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of this compound to its corresponding enoyl-CoA derivative.
Reduction: Reduction reactions can convert enoyl-CoA derivatives back to their saturated forms.
Substitution: Substitution reactions can occur at the acyl group, leading to the formation of different acyl-CoA derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include acyl-CoA dehydrogenases.
Reduction: Reducing agents such as NADH or FADH2 are typically used.
Substitution: Enzymatic catalysts like acyltransferases facilitate substitution reactions.
Major Products:
Oxidation: Enoyl-CoA derivatives.
Reduction: Saturated acyl-CoA derivatives.
Substitution: Various acyl-CoA derivatives depending on the substituent introduced.
Scientific Research Applications
2-Ethylbutyryl coenzyme A has numerous applications in scientific research:
Chemistry: It is used as a substrate in enzymatic studies to understand the mechanisms of acyl-CoA synthetases and dehydrogenases.
Biology: The compound is employed in metabolic studies to investigate fatty acid metabolism and energy production pathways.
Medicine: Research on this compound contributes to understanding metabolic disorders and developing therapeutic interventions.
Industry: It is used in the production of biochemicals and pharmaceuticals through microbial fermentation processes.
Mechanism of Action
2-Ethylbutyryl coenzyme A exerts its effects by participating in enzymatic acetyl transfer reactions. It acts as a cofactor for various enzymes, facilitating the transfer of acyl groups in metabolic pathways. The molecular targets include acyl-CoA synthetases, dehydrogenases, and transferases. These enzymes catalyze reactions that are crucial for fatty acid metabolism, energy production, and biosynthesis of essential biomolecules .
Comparison with Similar Compounds
- Butyryl coenzyme A
- Acetyl coenzyme A
- Propionyl coenzyme A
- Malonyl coenzyme A
Comparison: 2-Ethylbutyryl coenzyme A is unique due to its branched-chain structure, which distinguishes it from other acyl-CoA derivatives like butyryl coenzyme A and acetyl coenzyme A. This structural difference influences its reactivity and the specific enzymes it interacts with in metabolic pathways .
Properties
Molecular Formula |
C27H46N7O17P3S |
---|---|
Molecular Weight |
865.7 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-ethylbutanethioate |
InChI |
InChI=1S/C27H46N7O17P3S/c1-5-15(6-2)26(39)55-10-9-29-17(35)7-8-30-24(38)21(37)27(3,4)12-48-54(45,46)51-53(43,44)47-11-16-20(50-52(40,41)42)19(36)25(49-16)34-14-33-18-22(28)31-13-32-23(18)34/h13-16,19-21,25,36-37H,5-12H2,1-4H3,(H,29,35)(H,30,38)(H,43,44)(H,45,46)(H2,28,31,32)(H2,40,41,42)/t16-,19?,20?,21+,25-/m1/s1 |
InChI Key |
GXMPSIHSDGSWLE-ADUPVSGZSA-N |
Isomeric SMILES |
CCC(CC)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C(C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CCC(CC)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origin of Product |
United States |
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